3-Bromo-4-[(4-bromophenyl)methoxy]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(4-bromophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12Br2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-bromophenyl)methoxy]oxolane typically involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction conditions often include solvent-free environments to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-bromophenyl)methoxy]oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or partially reduced products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-4-[(4-bromophenyl)methoxy]oxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-bromophenyl)methoxy]oxolane involves its interaction with specific molecular targets and pathways. The bromine atoms and oxolane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar in structure but with a different functional group (ester) instead of the oxolane ring.
3-Bromo-4-methoxybiphenyl: Contains a biphenyl structure instead of the oxolane ring.
3-Bromo-4-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of the oxolane ring.
Uniqueness
3-Bromo-4-[(4-bromophenyl)methoxy]oxolane is unique due to the presence of both bromine atoms and the oxolane ring, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C11H12Br2O2 |
---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
3-bromo-4-[(4-bromophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12Br2O2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
UYBWOYUYBIXSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.